molecular formula C13H9FO3 B6373638 5-(4-Carboxyphenyl)-2-fluorophenol CAS No. 1261893-65-5

5-(4-Carboxyphenyl)-2-fluorophenol

Cat. No.: B6373638
CAS No.: 1261893-65-5
M. Wt: 232.21 g/mol
InChI Key: WTGSJORZEPPGIW-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)-2-fluorophenol is a phenolic derivative featuring a fluorine atom at the ortho position (relative to the hydroxyl group) and a 4-carboxyphenyl substituent at the para position. The compound combines the electronic effects of fluorine (electron-withdrawing) and the carboxylic acid group (polar, acidic), making it a candidate for applications in medicinal chemistry, material science, and organic synthesis.

Properties

IUPAC Name

4-(4-fluoro-3-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGSJORZEPPGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684257
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-65-5
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 4-carboxyphenylboronic acid as a starting material, which undergoes a Suzuki coupling reaction with 2-fluorophenol under palladium-catalyzed conditions . The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 5-(4-Carboxyphenyl)-2-fluorophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxyphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

5-(4-Carboxyphenyl)-2-fluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Carboxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function. The carboxyl and phenol groups can form hydrogen bonds with target molecules, while the fluorine atom can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of 5-(4-Carboxyphenyl)-2-fluorophenol with related compounds from the evidence:

Compound Name Core Structure Substituents/Functional Groups Key Evidence Reference
5-(4-Carboxyphenyl)-2-fluorophenol Phenol -F (position 2), -C₆H₄COOH (position 5) N/A (hypothetical)
5-(4-Fluorophenyl)-2-hydroxybenzoic acid Biphenyl -OH (position 2), -COOH (position 3), -C₆H₄F (position 4′)
5-(4-Cyanophenyl)-2-fluorobenzoic acid Benzoic acid -F (position 2), -C₆H₄CN (position 5)
5-(4-Carboxyphenyl)-2-furancarbonitrile Furan -CN (position 2), -C₆H₄COOH (position 5)
5-(2-Carboxythiophene-4-yl)-2-formylphenol Phenol + thiophene -CHO (position 2), -C₄H₂SCOOH (position 5)
Key Observations:
  • Electronic Effects: Fluorine and carboxylic acid groups in the target compound enhance electrophilicity and polarity compared to non-fluorinated or non-acidic analogs (e.g., 5-(4-Carboxyphenyl)-2-furancarbonitrile in ).
  • Acidity: The phenolic -OH (pKa ~10) and carboxylic acid (pKa ~4.5) groups in the target compound provide two acidic protons, unlike 5-(4-Fluorophenyl)-2-hydroxybenzoic acid (), which has a stronger carboxylic acid (pKa ~2.9) and a weaker phenolic -OH.
Key Observations:
  • Fluorinated aromatic systems (e.g., 5-(4-Fluorophenyl)-2-hydroxybenzoic acid in ) often require palladium-catalyzed cross-coupling or directed ortho-metalation for regioselective fluorination.
  • Lower yields in heterocyclic analogs (e.g., 12–35% in ) suggest steric and electronic challenges in introducing bulky substituents like carboxyphenyl groups.

Physicochemical Properties

Inferred data for the target compound vs. analogs:

Property 5-(4-Carboxyphenyl)-2-fluorophenol 5-(4-Fluorophenyl)-2-hydroxybenzoic acid 5-(4-Cyanophenyl)-2-fluorobenzoic acid
Molecular Weight ~262 g/mol ~262 g/mol ~255 g/mol
Solubility Moderate in polar solvents High (due to -COOH and -OH) Low (lipophilic -CN group)
Melting Point ~200–220°C (estimated) ~250°C (decomposes) ~180–200°C
LogP ~2.5 (predicted) ~1.8 ~3.0
Key Observations:
  • The carboxyphenyl group increases water solubility compared to cyanophenyl analogs ().
  • Fluorine reduces basicity and enhances metabolic stability, as seen in CFTR inhibitors like CFTRinh-172 ().
Key Inferences for Target Compound:
  • The fluorine and carboxyphenyl groups may synergize to improve binding to biological targets (e.g., kinases, ion channels).
  • Potential applications in drug design, leveraging acidity for pH-dependent targeting.

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